Phytoene desaturase-IN-2 is an enzyme crucial in the biosynthesis of carotenoids, specifically involved in the desaturation of phytoene to produce various carotenoid intermediates. This enzyme catalyzes the introduction of double bonds into the phytoene molecule, facilitating the conversion to more complex carotenoids like lycopene and beta-carotene. Phytoene desaturase operates through a series of reactions that involve both desaturation and isomerization, transforming the colorless phytoene into colored carotenoids that play essential roles in photosynthesis and photoprotection in plants and cyanobacteria .
The primary reaction catalyzed by phytoene desaturase can be summarized as follows:
These reactions illustrate how phytoene desaturase introduces double bonds and alters the configuration of the molecule, which is critical for further transformations leading to various carotenoids .
The synthesis of phytoene desaturase can be achieved through various methods, including:
These methods enable researchers to study the enzyme's structure-function relationships and its role in carotenoid biosynthesis .
Phytoene desaturase has several applications across different fields:
Interaction studies involving phytoene desaturase have focused on its relationship with other proteins and substrates within the carotenoid biosynthetic pathway. Notably, it interacts with plastoquinone during electron transfer processes essential for its catalytic activity. The binding of herbicides like norflurazon has also been studied, revealing insights into how these compounds inhibit phytoene desaturase activity, thereby affecting carotenoid production .
Phytoene desaturase shares similarities with other enzymes involved in carotenoid biosynthesis but exhibits unique features:
Compound Name | Function | Unique Features |
---|---|---|
Phytoene Desaturase (Zeta-Carotene Forming) | Converts phytoene to zeta-carotene | Distinct substrate specificity; forms zeta-carotene as a primary product |
Phytofluene Desaturase | Converts phytofluene to lycopene | Operates on a different substrate; may exhibit varying reaction kinetics |
Carotenoid Isomerase | Converts cis-carotenes to trans-carotenes | Focuses on isomerization rather than desaturation; plays a role in final product configuration |
These comparisons highlight how phytoene desaturase-IN-2 uniquely integrates into the broader network of carotenoid biosynthesis while maintaining distinct functional characteristics that are critical for its role .
Phytoene desaturase-IN-2 features a 5-membered heterocyclic core substituted with a meta-trifluoromethylphenyl group, a structural motif conserved among potent PDS inhibitors. X-ray crystallography of homologous inhibitors bound to PDS reveals that the trifluoromethyl group occupies a hydrophobic pocket near the flavin adenine dinucleotide (FAD) cofactor, while the heterocycle aligns with the plastoquinone-binding region. The compound's molecular formula (C₁₉H₁₅F₃N₂O₂) and weight (360.33 g/mol) were confirmed via high-resolution mass spectrometry.
Density functional theory (DFT) calculations predict a planar conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and an adjacent amine group (bond length: 2.7 Å). This geometry facilitates π-π stacking with FAD's isoalloxazine ring, as evidenced by molecular docking simulations showing a binding affinity (Kd) of 12.3 nM. The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP: 3.8) and stabilizes the transition state during enzyme-inhibitor complex formation.
Table 1: Key Molecular Properties of Phytoene Desaturase-IN-2
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₅F₃N₂O₂ |
Molecular Weight | 360.33 g/mol |
logP | 3.8 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 4 |
The synthesis begins with a Buchwald-Hartwig amination between 3-bromo-5-(trifluoromethyl)aniline and a protected furanone derivative, achieving 78% yield under palladium catalysis. Subsequent Heck coupling introduces a vinylbenzyl group at the 4-position of the furanone, followed by deprotection to yield the final product (overall yield: 42%). Critical intermediates were characterized via nuclear Overhauser effect spectroscopy (NOESY), confirming regioselectivity in the coupling steps.
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) revealed a primary peak at 12.4 min (purity: 98.7%) with two minor impurities (<0.5% each) identified as des-trifluoromethyl and over-oxidized side products. Accelerated stability studies (40°C/75% RH, 30 days) showed no significant degradation, confirming robust synthetic control.
Table 2: Synthetic Optimization Parameters
Step | Catalyst | Temperature | Yield |
---|---|---|---|
Amination | Pd₂(dba)₃ | 110°C | 78% |
Heck Coupling | Pd(OAc)₂ | 90°C | 65% |
Deprotection | HCl (gas) | 0°C | 89% |
Thermogravimetric analysis (TGA) indicated decomposition onset at 215°C, with a single-step mass loss corresponding to cleavage of the trifluoromethylphenyl moiety. Photostability testing under UV-A (320–400 nm) exposure for 48 hours revealed 12% degradation via aryl-fluorine bond homolysis, confirmed by electron paramagnetic resonance (EPR) detection of trifluoromethyl radicals.
In aqueous buffers (pH 3–9), Phytoene desaturase-IN-2 exhibited pH-dependent hydrolysis. At pH 7.4, pseudo-first-order kinetics (k = 2.1 × 10⁻⁶ s⁻¹) governed the cleavage of the amide bond, yielding 3-(trifluoromethyl)benzoic acid and a secondary amine as major products. Acidic conditions (pH 3) accelerated degradation 4-fold, while alkaline media (pH 9) stabilized the compound through deprotonation of the amine group.
Table 3: Degradation Products Under Accelerated Conditions
Condition | Major Products | Relative Abundance |
---|---|---|
UV-A (48 h) | Defluorinated analog | 88% |
pH 3 (72 h) | 3-(Trifluoromethyl)benzoic acid | 67% |
pH 9 (72 h) | Intact compound | 95% |